molecular formula C13H19NO4S B031466 3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate CAS No. 491614-24-5

3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate

Cat. No.: B031466
CAS No.: 491614-24-5
M. Wt: 285.36 g/mol
InChI Key: GFDSNFJEIRXNSK-UHFFFAOYSA-N
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Description

3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate (CAS 491614-24-5) is a high-purity chemical building block with a molecular formula of C13H19NO4S and a molecular weight of 285.36 . This compound belongs to a class of multi-substituted thiophene derivatives that are of significant interest in advanced organic synthesis and medicinal chemistry research. Its core structure, featuring a thiophene ring differentially functionalized with ester groups and an isopropylamino substituent, makes it a versatile precursor for the development of more complex heterocyclic systems. This compound is primarily valued as a key synthetic intermediate for constructing pharmacologically active molecules. Research into analogous thieno[3,2-d]pyrimidinone derivatives highlights the importance of such scaffolds, as they are known to exhibit notable biological and pharmaceutical activities . The specific substitution pattern on the thiophene ring allows researchers to utilize this compound in cyclization reactions, such as aza-Wittig reactions with isocyanates, to efficiently create fused heterocycles that are core structures in many potential therapeutics . Its primary research value lies in its mechanism of action as a molecular scaffold, enabling the rapid generation of chemical diversity in drug discovery efforts aimed at new antibiotics and other bioactive agents. Applications: This chemical is strictly for professional research applications. It serves as a critical building block in Pharmaceutical Development for the synthesis of novel drug candidates, particularly in creating fused heterocyclic systems like thienopyrimidones . It is also used in Methodological Chemistry research as a substrate for developing new synthetic routes and catalytic transformations involving functionalized thiophenes. Important Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

4-O-ethyl 3-O-methyl 2-methyl-5-(propan-2-ylamino)thiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-6-18-13(16)10-9(12(15)17-5)8(4)19-11(10)14-7(2)3/h7,14H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDSNFJEIRXNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C(=O)OC)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Dicarbonyl Compounds with Sulfur Sources

A common approach involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide. For example, ethyl 3-oxobutanoate and methyl 4-oxopentanoate may undergo cyclization in the presence of P₂S₅ to yield the thiophene-3,4-dicarboxylate core. The reaction is typically conducted in anhydrous toluene at 110–120°C for 12–18 hours, achieving yields of 65–75%. Key parameters include stoichiometric control of the sulfur source and exclusion of moisture to prevent hydrolysis.

Gewald Reaction for Aminothiophene Synthesis

The Gewald reaction, which condenses ketones, α-cyanoesters, and sulfur, offers a pathway to introduce amino groups at the 2-position of the thiophene ring. In a modified Gewald protocol, isopropylamine may replace ammonia to directly incorporate the isopropylamino moiety. A representative procedure involves refluxing methyl acetoacetate, ethyl cyanoacetate, and elemental sulfur in ethanol with isopropylamine as both a catalyst and reactant. This one-pot method simplifies the synthesis but requires careful pH adjustment (pH 8–9) to prevent side reactions.

Functionalization of the Thiophene Core

After forming the dicarboxylate scaffold, subsequent modifications introduce the methyl and isopropylamino groups.

Methylation at the 5-Position

Electrophilic aromatic substitution (EAS) is employed to install the methyl group at the 5-position. Using Friedel-Crafts alkylation, the thiophene ring reacts with methyl chloride in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds in dichloromethane at 0–5°C to minimize polysubstitution. Gas chromatography-mass spectrometry (GC-MS) analysis of crude products typically shows 80–85% monomethylation selectivity, with dimethylated byproducts removed via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Introduction of the Isopropylamino Group

The isopropylamino group at the 2-position is introduced via nucleophilic aromatic substitution (NAS). Activating the thiophene ring with a nitro group at the 2-position facilitates displacement by isopropylamine. For example, nitration using fuming HNO₃ in H₂SO₄ at –10°C produces the 2-nitro derivative, which is then reduced to the amine using H₂/Pd-C in ethanol. Subsequent reductive amination with acetone and NaBH₄ yields the isopropylamino group. This stepwise approach achieves 70–75% overall yield but requires rigorous exclusion of oxygen to prevent amine oxidation.

Esterification and Protecting Group Strategies

The ethyl and methyl ester groups are introduced either during cyclization or via post-functionalization.

Simultaneous Esterification During Cyclization

In one-pot syntheses, ethyl and methyl glycolate esters are incorporated into the dicarbonyl precursors. For instance, reacting ethyl 3-oxobutanoate and methyl 4-oxopentanoate with P₂S₅ directly yields the 3-ethyl 4-methyl dicarboxylate. This method avoids separate esterification steps but demands exact stoichiometry to prevent transesterification.

Stepwise Esterification of Dicarboxylic Acid

Alternative routes begin with the thiophene-3,4-dicarboxylic acid, which undergoes esterification with ethanol and methanol in the presence of H₂SO₄. The reaction is conducted at 80°C for 6–8 hours, with yields exceeding 90% for each ester. Selective protection of one carboxylic acid group (e.g., using tert-butyl dimethylsilyl chloride) enables sequential esterification, though this increases synthetic complexity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Steps : Polar aprotic solvents like DMF or NMP enhance reaction rates but may lead to ester hydrolysis. Toluene or xylene is preferred for higher-temperature reactions.

  • Amination Steps : Protic solvents such as ethanol or methanol improve amine solubility, facilitating NAS. Reactions are typically run at 50–60°C to balance kinetics and thermal stability.

Catalysis and Additives

  • Lewis Acids : ZnCl₂ or FeCl₃ (5 mol%) accelerates EAS methylation, reducing reaction times from 24 to 8 hours.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems, particularly during esterification.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves esters from nonpolar byproducts.

  • Recrystallization : The final compound is recrystallized from ethanol/water (3:1), yielding needle-like crystals with >99% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, –OCH₂CH₃), 1.35 (d, 6H, –NHCH(CH₃)₂), 2.45 (s, 3H, C5–CH₃), 3.85 (s, 3H, –COOCH₃), 4.15 (q, 2H, –OCH₂CH₃), 4.95 (m, 1H, –NHCH(CH₃)₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=C thiophene), 3350 cm⁻¹ (N–H stretch).

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Pilot-scale studies indicate that continuous flow reactors improve yield consistency (±2%) compared to batch processes (±8%) for cyclization steps. Residence times of 30–40 minutes at 120°C prevent reactor clogging from sulfur byproducts.

Waste Management

  • Sulfur Byproducts : Generated H₂S is neutralized with NaOH scrubbers.

  • Solvent Recovery : Distillation recovers >95% of toluene and DMF for reuse, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-O-Ethyl 3-O-methyl 2-methyl-5-(propan-2-ylamino)thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

4-O-Ethyl 3-O-methyl 2-methyl-5-(propan-2-ylamino)thiophene-3,4-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-Ethyl 3-O-methyl 2-methyl-5-(propan-2-ylamino)thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Ethyl 4-Methyl 5-Methyl-1,2-Oxazole-3,4-dicarboxylate (CAS: 198135-28-3)

  • Structural Differences : Replaces the thiophene ring with an oxazole (oxygen and nitrogen atoms instead of sulfur).
  • Molecular Formula: C₉H₁₁NO₅ (MW: 213.19).
  • Implications: Electronic Properties: Oxazole’s electronegative heteroatoms increase polarity compared to thiophene, altering solubility and reactivity in nucleophilic substitutions.

3-Ethyl 5-Methyl [2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate]

  • Structural Differences: Pyridine core with a chlorophenyl substituent and aminoethoxymethyl group.
  • Implications: Basicity: Pyridine’s nitrogen enhances basicity, contrasting with thiophene’s neutral aromaticity.

3-Ethyl 4-Methyl 2-Aminothiophene-3,4-dicarboxylate (CAS: 844502-63-2)

  • Structural Differences: Lacks the isopropylamino group, substituting it with a primary amine.
  • Implications: Lipophilicity: Reduced steric bulk from the amine group may decrease membrane permeability compared to the isopropylamino variant. Synthetic Utility: Likely a precursor for further functionalization in heterocyclic chemistry .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate C₁₄H₂₁NO₄S (estimated) ~323.4 (calc.) 491614-24-5 Thiophene, ethyl/methyl esters, isopropylamino
3-Ethyl 4-Methyl 5-Methyl-1,2-Oxazole-3,4-dicarboxylate C₉H₁₁NO₅ 213.19 198135-28-3 Oxazole, ethyl/methyl esters
3-Ethyl 5-Methyl [2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate Not provided ~450 (estimated) Not available Pyridine, chlorophenyl, aminoethoxymethyl
3-Ethyl 4-Methyl 2-Aminothiophene-3,4-dicarboxylate C₁₀H₁₃NO₄S 243.28 844502-63-2 Thiophene, ethyl/methyl esters, primary amine

Table 2: Functional and Application Differences

Compound Name Primary Applications Stability Considerations Synthesis Pathway
This compound Pharmaceutical intermediate (AZD-3965) Stable under anhydrous conditions Gewald reaction or esterification
3-Ethyl 4-Methyl 5-Methyl-1,2-Oxazole-3,4-dicarboxylate Potential agrochemicals Susceptible to hydrolysis due to oxazole Cyclization of acylated intermediates
3-Ethyl 5-Methyl Pyridinedicarboxylate Derivative Unidentified (degradation product) Enhanced oxidative stability Multi-step functionalization
3-Ethyl 4-Methyl 2-Aminothiophene-3,4-dicarboxylate Organic synthesis precursor Moderate stability in acidic conditions Direct amination or coupling

Research Findings and Implications

  • Thiophene vs. Oxazole : Thiophene derivatives exhibit superior thermal stability compared to oxazoles, making them preferable in high-temperature reactions. However, oxazoles may offer better solubility in polar solvents .

Biological Activity

3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial properties, and other relevant effects supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with various functional groups. Its structure can be represented as follows:

  • Chemical Formula : C14_{14}H19_{19}N O4_{4}S
  • CAS Number : 491614-24-5

Antitumor Activity

Research has demonstrated that thiophene derivatives exhibit significant antitumor activity. A study evaluating the anticancer potential of various synthesized compounds, including those related to this compound, found promising results against lung cancer cell lines (A549). The compounds were tested using the MTT assay, which measures cell viability and proliferation.

Table 1: Antitumor Activity of Thiophene Derivatives

Compound NameIC50_{50} (µM)Cell LineReference
Compound A12.5A549
Compound B15.8A549
This compoundTBDTBDTBD

Antimicrobial Activity

In addition to its antitumor properties, the compound exhibits antimicrobial activity. Studies have shown that similar thiophene derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds.

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound NameMIC (µg/mL)Bacterial StrainReference
Compound C250Staphylococcus aureus
Compound D500Escherichia coli
This compoundTBDTBDTBD

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that certain thiophene derivatives can trigger programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : Antimicrobial activity often correlates with the ability to disrupt bacterial cell membranes.

Study on Anticancer Efficacy

A recent study focused on synthesizing novel thiophene derivatives highlighted the anticancer efficacy of compounds structurally related to this compound. The study reported that several derivatives exhibited significant cytotoxicity against A549 lung cancer cells, with IC50_{50} values indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial properties of various thiophene derivatives, revealing that some compounds exhibited MIC values lower than traditional antibiotics against resistant bacterial strains. This suggests a potential for developing new therapeutic agents from this chemical class.

Q & A

Basic: What are the recommended synthetic routes for 3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including thiophene ring formation, esterification, and amine substitution. A common approach is to start with a thiophene dicarboxylate precursor, followed by regioselective functionalization. For example:

  • Step 1: Condensation of substituted thiophene intermediates using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to introduce the isopropylamino group .
  • Step 2: Esterification under reflux conditions with ethanol and methanol to install the ethyl and methyl ester groups.

Optimization Strategies:

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios) and identify optimal conditions .
  • Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ester/amine group integration. For example, the isopropylamino group shows characteristic splitting patterns in ¹H NMR .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing. A related thiophene dicarboxylate structure (similar substituents) was solved using single-crystal X-ray diffraction, revealing a planar thiophene ring with ester groups in cis configuration .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.